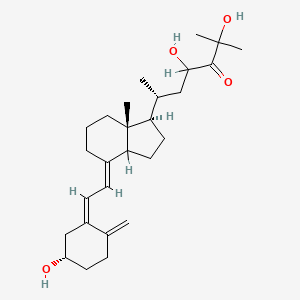![molecular formula C19H26N4O2 B1238678 2,3-Dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-3-(1-methylethyl)-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B1238678.png)
2,3-Dihydro-N-[(3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl]-3-(1-methylethyl)-2-oxo-1H-benzimidazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIMU-8 is a compound known for its role as a selective agonist of the 5-hydroxytryptamine 4 receptor. This compound has been studied for its potential to increase the rate of respiration by activating the pre-Botzinger complex in the brain stem . BIMU-8 has shown promise in counteracting respiratory depression caused by opioid analgesics without affecting their painkilling properties .
Preparation Methods
The synthesis of BIMU-8 involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of the benzimidazole core: This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the bicyclic moiety: The bicyclic structure is introduced through a series of reactions involving the formation of an intermediate, which is then cyclized to form the desired bicyclic compound.
Final modifications:
Chemical Reactions Analysis
BIMU-8 undergoes various chemical reactions, including:
Oxidation: BIMU-8 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in BIMU-8.
Substitution: Substitution reactions can be employed to introduce different substituents into the benzimidazole core or the bicyclic moiety.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BIMU-8 has several scientific research applications, including:
Respiratory studies: BIMU-8 is used to study respiratory functions and to counteract respiratory depression caused by opioids.
Neurological research: BIMU-8 has been studied for its potential role in enhancing learning and memory by increasing conditioned responses in animal models.
Pharmacological studies: BIMU-8 is used to investigate the pharmacological properties of 5-hydroxytryptamine 4 receptor agonists and their potential therapeutic applications.
Mechanism of Action
BIMU-8 exerts its effects by selectively binding to and activating the 5-hydroxytryptamine 4 receptor. This activation leads to an increase in the rate of respiration by stimulating the pre-Botzinger complex in the brain stem . The molecular targets involved include the 5-hydroxytryptamine 4 receptor, and the pathways activated by this receptor lead to various physiological responses, including increased respiration and potential improvements in memory and learning .
Comparison with Similar Compounds
BIMU-8 is unique among 5-hydroxytryptamine 4 receptor agonists due to its ability to counteract respiratory depression without affecting the painkilling properties of opioids . Similar compounds include:
Mosapride: Another 5-hydroxytryptamine 4 receptor agonist, but it does not reduce respiratory depression.
Tegaserod: A 5-hydroxytryptamine 4 receptor agonist used for gastrointestinal disorders, but it also does not reduce respiratory depression.
Zacopride: A 5-hydroxytryptamine 4 receptor agonist that, like BIMU-8, can inhibit respiratory depression.
BIMU-8’s unique ability to counteract respiratory depression while maintaining the analgesic effects of opioids makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C19H26N4O2 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide |
InChI |
InChI=1S/C19H26N4O2/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3/h4-7,12-15H,8-11H2,1-3H3,(H,20,24)/t13?,14-,15+ |
InChI Key |
AFOFVIBWSLOHFR-GOOCMWNKSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C |
Synonyms |
(endo-N-8-methyl-8-azabicyclo-(3.2.1)oct-3-yl)-2,3-dihydro-3-isopropyl-2-oxo-1H-benzimidazol-1-carboxamide BIMU 8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



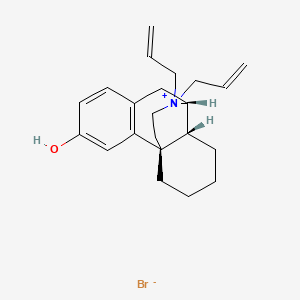

![[(13S,17S)-3-acetyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1238601.png)
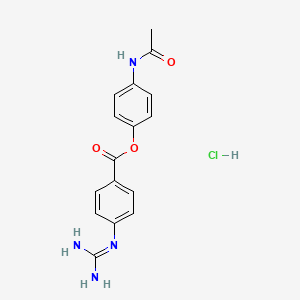
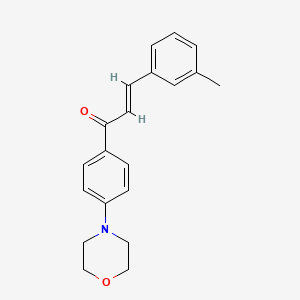

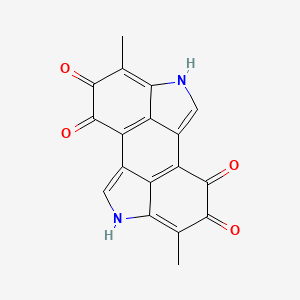
![(2S)-3-hydroxy-2-phenylpropanoic acid [(1R,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238612.png)

![2-[(2E)-1-carbamoyl-2-[(5-nitrofuran-2-yl)methylidene]hydrazin-1-yl]acetic acid](/img/structure/B1238616.png)
![(8Z)-2,15-dioxapentacyclo[22.2.2.13,7.110,14.016,21]triaconta-3(30),4,6,8,10(29),11,13,16(21),17,19,25,27-dodecaene-4,5,17-triol](/img/structure/B1238618.png)

